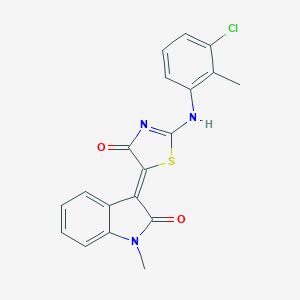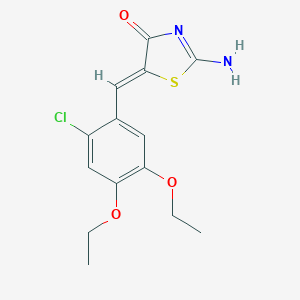![molecular formula C28H21ClN4O2S B308145 6-[5-(2-Chlorophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl 4-methylbenzyl sulfide](/img/structure/B308145.png)
6-[5-(2-Chlorophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl 4-methylbenzyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[5-(2-Chlorophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl 4-methylbenzyl sulfide is a chemical compound that has gained significant attention in scientific research. The compound has been synthesized using various methods and has shown promising results in various applications.
Wirkmechanismus
The mechanism of action of 6-[5-(2-Chlorophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl 4-methylbenzyl sulfide is not fully understood. However, studies have shown that the compound induces apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, the compound has been shown to inhibit acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
The compound has been shown to exhibit significant biochemical and physiological effects. Studies have shown that the compound exhibits potent antioxidant activity and can scavenge free radicals. Additionally, the compound has been shown to exhibit anti-inflammatory activity and can reduce the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 6-[5-(2-Chlorophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl 4-methylbenzyl sulfide in lab experiments is its potency and selectivity. The compound exhibits significant activity against cancer cells and has shown potential in the treatment of Alzheimer's disease. However, one of the major limitations of using the compound is its toxicity. The compound has been shown to exhibit cytotoxic activity against normal cells at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 6-[5-(2-Chlorophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl 4-methylbenzyl sulfide. One of the major directions is the development of more potent and selective analogs of the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound. Finally, clinical trials are needed to evaluate the safety and efficacy of the compound in humans.
Conclusion:
In conclusion, 6-[5-(2-Chlorophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl 4-methylbenzyl sulfide is a promising compound that has shown potential in various scientific research areas. The compound has been synthesized using various methods and exhibits significant activity against cancer cells and has shown potential in the treatment of Alzheimer's disease. However, further studies are needed to fully understand the mechanism of action of the compound, and clinical trials are needed to evaluate its safety and efficacy in humans.
Synthesemethoden
The synthesis of 6-[5-(2-Chlorophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl 4-methylbenzyl sulfide has been achieved using various methods. One of the most commonly used methods is the reaction of 2-chloro-5-(2-furyl)aniline and 4-methylbenzyl mercaptan with the presence of triethylamine and carbon disulfide. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
The compound has been extensively studied for its potential applications in various scientific research areas. One of the most promising applications is its use as a potential anticancer agent. Studies have shown that the compound exhibits significant cytotoxic activity against various cancer cell lines. Additionally, the compound has shown potential in the treatment of Alzheimer's disease and other neurological disorders.
Eigenschaften
Produktname |
6-[5-(2-Chlorophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl 4-methylbenzyl sulfide |
|---|---|
Molekularformel |
C28H21ClN4O2S |
Molekulargewicht |
513 g/mol |
IUPAC-Name |
6-[5-(2-chlorophenyl)furan-2-yl]-3-[(4-methylphenyl)methylsulfanyl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C28H21ClN4O2S/c1-17-10-12-18(13-11-17)16-36-28-31-27-25(32-33-28)20-7-3-5-9-22(20)30-26(35-27)24-15-14-23(34-24)19-6-2-4-8-21(19)29/h2-15,26,30H,16H2,1H3 |
InChI-Schlüssel |
YKXNGSWBEFMYNZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4NC(O3)C5=CC=C(O5)C6=CC=CC=C6Cl)N=N2 |
Kanonische SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4NC(O3)C5=CC=C(O5)C6=CC=CC=C6Cl)N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(Benzyloxy)-2-[2-(2,4,5-trimethoxyphenyl)vinyl]quinoline](/img/structure/B308064.png)

![4-Chloro-3-{3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}phenol](/img/structure/B308066.png)
![(6E)-2-methoxy-6-[(2E)-2-(8-phenylmethoxy-1H-quinolin-2-ylidene)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B308067.png)
![5-(3,4-Dimethoxybenzylidene)-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308069.png)
![1-[3-(ethylsulfanyl)-6-(5-methylthiophen-2-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308070.png)
![3-(Ethylsulfanyl)-6-(2,4,6-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308073.png)
![5-(3-Bromo-5-ethoxy-4-methoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308077.png)
![5-(3-Bromo-4,5-dimethoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308078.png)

![2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propyl ether](/img/structure/B308080.png)
![5-(5-Chloro-2-hydroxy-3-methoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308082.png)

![4-{2-[8-(Benzyloxy)-2-quinolinyl]vinyl}-2,6-dimethoxyphenyl acetate](/img/structure/B308085.png)